3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid
Overview
Description
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its formyl group at the 5-position and two methyl groups at the 2- and 4-positions on the pyrrole ring, along with a propanoic acid side chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid typically involves the reaction of aniline and malonic anhydride. The process includes the following steps:
Formation of Acyl Compound: Aniline reacts with malonic anhydride under controlled temperature conditions to form an acyl compound.
Oxidation-Reduction Reaction: The acyl compound undergoes an oxidation-reduction reaction to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used.
Major Products:
Oxidation: 3-(5-carboxy-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid.
Reduction: 3-(5-hydroxymethyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrrole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and gene expression .
Comparison with Similar Compounds
3-(1H-Pyrrol-2-yl)propanoic Acid: Similar structure but lacks the formyl and methyl groups.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: Similar structure but has a carboxylic acid group instead of a propanoic acid side chain.
Uniqueness: 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-8(3-4-10(13)14)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUILENPFHDHTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363702 | |
Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-96-6 | |
Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-3-propanoic acid, 5-formyl-2,4-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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